
10-Methoxyiminostilbene
Overview
Description
10-Methoxyiminostilbene (CAS 4698-11-7), with the molecular formula C₁₅H₁₃NO and molecular weight 223.27 g/mol, is a bright yellow crystalline powder . It is a critical intermediate in synthesizing oxcarbazepine, a widely prescribed anticonvulsant drug . Its physical properties include a melting point of 122–128°C, density of 1.19 g/cm³, and solubility in chlorofórm and ethyl acetate . The compound is structurally characterized by a dibenzazepine core with a methoxy group at the 10-position, which enhances its reactivity in carbamoylation reactions during oxcarbazepine production .
Preparation Methods
Historical Context and Early Synthetic Routes
The earliest documented synthesis of 10-methoxyiminostilbene dates to GB943277, which described a two-step reaction starting from iminostilbene-5-formyl halide . This method involved reacting the halide with alkali metal hydroxides to form an intermediate, followed by treatment with basic metal alkanoates. However, this approach suffered from prolonged reaction times (14–18 hours per step) and suboptimal yields (≤65%) . Product purity rarely exceeded 98%, necessitating costly purification steps for pharmaceutical use .
A subsequent method from WO2005096709 attempted to streamline the process by using sodium methoxide in methanol . While reaction times were reduced to 16 hours, dimerization side reactions plagued the synthesis, resulting in crude product purities of 70–80% . These limitations underscored the need for improved catalytic systems and reaction conditions.
Modern Multi-Step Synthesis from Iminostilbene-5-Formyl Halide
The CN102807528A patent (2012) introduced a four-step protocol that achieves >99% purity and >90% yield . This method resolves historical challenges through precise temperature control, reagent stoichiometry, and intermediate purification.
Step 1: Formation of Iminostilbene-5-Methyl Formate
Iminostilbene-5-formyl halide (Cl, Br, F, or I) is refluxed in methanol with alkali metal alkoxides (e.g., sodium methoxide). Critical parameters include:
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Methanol-to-halide ratio : 1:1–3:1 (w/w)
-
Alkoxide concentration : 10–50% (w/w)
Example outcomes from this step show 94.4–97% yields of iminostilbene-5-methyl formate .
Step 2: Bromination with Dibromohydantoin
The formate intermediate is treated with dibromohydantoin (C₅H₆Br₂N₂O₂) in methanol at -5–5°C. Key factors:
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Methanol-to-formate ratio : 1.6:1–4:1 (w/w)
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Dibromohydantoin loading : 0.3–1.5:1 (w/w relative to formate) .
This exothermic reaction requires strict temperature control to minimize byproducts. The product, 10-methoxy-11-bromo-10,11-dihydroiminostilbene-5-methyl formate, is isolated via cold filtration .
Step 3: Dehydrobromination with Triethylamine
Toluene and triethylamine facilitate dehydrobromination under reflux. Optimal conditions include:
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Toluene-to-brominated intermediate ratio : 2.4:1–8:1 (w/w)
The reaction yields white crystalline this compound-5-methyl formate, which is washed with toluene to remove residual amines .
Step 4: Saponification to this compound
The final step employs alkali metal hydroxides (NaOH or KOH) or alkoxides in methanol. Hydrolysis parameters:
Quenching the reaction in 0–10°C water precipitates this compound with 99.2–99.3% purity and 90–91.8% yield .
Comparative Analysis of Synthetic Methods
The table below contrasts key metrics across historical and modern methods:
Parameter | GB943277 | WO2005096709 | CN102807528A |
---|---|---|---|
Reaction Time (Hours) | 32 | 16 | 8–12 |
Yield (%) | ≤65 | 70–80 | 90–91.8 |
Purity (%) | ≤98 | 70–80 | ≥99.2 |
Purification Required | Extensive | Extensive | Minimal |
Industrial Applications and Downstream Processing
The US20030105076A1 patent highlights this compound’s role in synthesizing 10-methoxycarbamazepine, a precursor to oxcarbazepine . The carboxamidation step uses cyanic acid (HOCN) under mild acidic conditions to avoid hydrolyzing the enol-ether moiety . This selectivity (>75%) reduces side products and simplifies purification . Subsequent hydrolysis with dilute HCl yields oxcarbazepine, which is purified via solvent crystallization .
Chemical Reactions Analysis
10-Methoxyiminostilbene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different products.
Reduction: It can also undergo reduction reactions, often using reagents like sodium borohydride.
Substitution: Common reagents for substitution reactions include halogens and alkylating agents
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Pharmaceutical Applications
1.1 Anticonvulsant Properties
10-Methoxyiminostilbene serves as a key intermediate in the synthesis of oxcarbazepine, which is derived from 10-methoxycarbamazepine. Oxcarbazepine is utilized for managing epilepsy and has shown efficacy in treating partial seizures. The synthesis process involves reacting this compound with sodium cyanate and various hydroxy acids under reflux conditions, which enhances yield and purity of the final product .
1.2 Synthesis Process Overview
The synthesis of oxcarbazepine from this compound typically follows these steps:
- Step 1 : Reacting this compound with sodium cyanate.
- Step 2 : Adding hydroxy acids (e.g., mandelic acid) to facilitate the reaction.
- Step 3 : Refluxing the mixture to ensure complete conversion.
- Step 4 : Isolating and purifying oxcarbazepine through crystallization techniques.
Case Studies
Clinical studies have shown that oxcarbazepine, synthesized from this compound, effectively reduces seizure frequency in patients with partial-onset seizures. The compound's mechanism involves stabilizing hyperexcitable neuronal membranes and inhibiting repetitive neuronal firing .
Research Insights
Recent patents highlight innovative approaches to enhance the efficiency of synthesizing oxcarbazepine from this compound. These methods focus on optimizing reaction conditions, such as temperature and reagent concentrations, to improve both yield and product quality .
Mechanism of Action
The mechanism of action of 10-Methoxyiminostilbene involves its interaction with specific molecular targets and pathways. It exhibits antioxidant activity, which suggests it may interact with reactive oxygen species and other free radicals . Further research is needed to fully elucidate its molecular targets and pathways.
Comparison with Similar Compounds
Comparison with Structurally and Functionally Related Compounds
Iminostilbene
- Structure: Lacks the 10-methoxy group of 10-methoxyiminostilbene.
- Role : Intermediate for carbamazepine synthesis (an anticonvulsant structurally similar to oxcarbazepine) .
- Key Difference: The absence of the methoxy group in iminostilbene reduces its stability during oxidation steps, necessitating additional purification steps compared to this compound .
5-(p-Methylphenyl)-5-phenylhydantoin (SR1)
- Structure : A hydantoin derivative used as a structural analogue for phenytoin (PHT) in analytical methods .
- Comparison: Relative Molar Sensitivity (RMS): SR1 has an RMS of 0.848 vs. 0.263 for this compound (SR2) in HPLC detection at 254 nm, indicating lower UV absorbance efficiency for SR2 . Application: While SR1 is used for PHT quantification, SR2 serves as a surrogate for carbamazepine (CBZ) in high-throughput analyses .
Oxcarbazepine vs. Carbamazepine
- Synthetic Pathways: Oxcarbazepine: Derived from this compound via carbamoylation and hydrolysis . Carbamazepine: Synthesized from iminostilbene, bypassing methoxylation .
- Advantage of this compound: The methoxy group facilitates regioselective carbamoylation, reducing side reactions and improving oxcarbazepine yield .
10-Methoxycarbamazepine
- Structure: A direct derivative of this compound, formed after carbamoylation .
- Role: Key impurity (Oxcarbazepine EP Impurity H) monitored during oxcarbazepine production, underscoring the need for high-purity this compound in synthesis .
Biological Activity
10-Methoxyiminostilbene (C15H13NO) is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores the biological activity of this compound, focusing on its synthesis, pharmacological properties, and relevant case studies.
Synthesis of this compound
The compound is synthesized through various methods, often involving reactions with reagents such as sodium cyanate and mandelic acid in organic solvents like toluene or dichloromethane. The typical reaction involves heating the reactants under reflux conditions to yield 10-Methoxycarbamazepine, an important derivative in further studies of biological activity .
Pharmacological Properties
This compound exhibits a range of biological activities, which can be categorized as follows:
- Antimicrobial Activity : Preliminary studies indicate that derivatives of this compound possess antimicrobial properties against various bacterial strains. For instance, compounds synthesized from this precursor showed varying degrees of activity against gram-positive and gram-negative bacteria, with some derivatives demonstrating enhanced efficacy due to the presence of electron-donating groups .
- Anti-inflammatory Activity : Research has highlighted the anti-inflammatory potential of compounds related to this compound. These compounds have been shown to inhibit nitric oxide (NO) production and reduce the expression of pro-inflammatory cytokines such as TNF-α and IL-6, indicating their potential use in treating inflammatory diseases .
- Neuroprotective Effects : Some studies suggest that derivatives may exhibit neuroprotective effects, potentially beneficial for conditions like epilepsy or neurodegenerative diseases. The mechanism often involves modulation of neurotransmitter systems and reduction of oxidative stress .
Antimicrobial Activity Assessment
A study evaluated the antibacterial activity of several synthesized compounds derived from this compound. The Agar Diffusion method was employed using standard cultures such as Staphylococcus aureus and Escherichia coli. Results indicated that certain derivatives exhibited significant zones of inhibition, particularly those with para-methoxy substitutions .
Compound | Zone of Inhibition (mm) | Activity Classification |
---|---|---|
4a | 12 | Mild |
4g | 18 | Moderate |
4c | 20 | Significant |
Anti-inflammatory Studies
In another case study focusing on anti-inflammatory properties, compounds derived from this compound were tested for their ability to inhibit NO production in macrophages. The results demonstrated that at concentrations as low as 0.1 μM, some derivatives significantly reduced NO levels and pro-inflammatory cytokine release. This positions these compounds as promising candidates for further development in anti-inflammatory therapies .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 10-Methoxyiminostilbene, and how can purity be validated?
- Methodology : The compound is synthesized via reactions involving 10-methoxy-5H-dibenz[b,f]azepine with alkali metal cyanate in the presence of α-hydroxy acids, as described in patent applications . To validate purity, researchers should use high-performance liquid chromatography (HPLC) or thin-layer chromatography (TLC) to detect impurities. Melting point analysis (122–128°C) and spectroscopic techniques (e.g., NMR, IR) are critical for structural confirmation .
Q. How is this compound characterized in drug development workflows?
- Methodology : Characterization involves a combination of analytical techniques:
- Physicochemical properties : Measure melting point, density (1.19 g/cm³), and refractive index (1.651) .
- Spectroscopy : Use H/C NMR to confirm aromatic and methoxy group positions. Mass spectrometry (MS) verifies the molecular ion peak at m/z 223.27 .
- Chromatography : Employ TLC or HPLC to assess purity thresholds (<0.1% impurities) for pharmaceutical intermediates .
Q. What role does this compound play in synthesizing anticonvulsant drugs?
- Methodology : It serves as a precursor for Oxcarbazepine, a first-line anticonvulsant. Researchers must optimize reaction conditions (e.g., temperature, solvent system) to maximize yield while minimizing side products like Oxcarbazepine impurities (e.g., this compound itself at residual levels) .
Advanced Research Questions
Q. How can conflicting data on the stability of this compound under varying pH conditions be resolved?
- Methodology :
- Controlled stability studies : Expose the compound to buffered solutions (pH 1–13) at 25–60°C, monitoring degradation via HPLC-MS.
- Data reconciliation : Compare results with published stability profiles and assess batch-to-batch variability in raw materials. Cross-reference findings with patent literature to identify undocumented degradation pathways .
Q. What strategies mitigate the dual role of this compound as both a synthetic intermediate and a process-related impurity?
- Methodology :
- Process optimization : Use design of experiments (DoE) to balance reaction kinetics (e.g., cyanate concentration, reaction time) and impurity formation.
- In-line purification : Implement crystallization or column chromatography to remove residual this compound during Oxcarbazepine synthesis. Validate impurity levels per ICH guidelines (e.g., Q3A/B) .
Q. How do computational models predict the reactivity of this compound in novel synthetic pathways?
- Methodology :
- Density Functional Theory (DFT) : Calculate electronic properties (e.g., HOMO-LUMO gaps) to predict nucleophilic/electrophilic sites.
- Molecular docking : Simulate interactions with enzymes (e.g., cytochrome P450) to anticipate metabolic byproducts. Validate predictions with experimental kinetic studies .
Q. What analytical challenges arise when quantifying trace impurities of this compound in bulk APIs?
- Methodology :
- Sensitivity limits : Use ultra-HPLC (UHPLC) with tandem MS to detect impurities at ppm levels.
- Matrix effects : Develop standardized calibration curves in API matrices to avoid false positives/negatives. Cross-validate methods with independent labs .
Q. Data Presentation Guidelines
- Tables : Include synthesis yields, impurity thresholds, and spectroscopic data (e.g., Table 1).
- Figures : Provide reaction schematics, chromatograms, and stability profiles. Label axes with SI units .
Q. Ethical and Reproducibility Considerations
- Replication : Document experimental protocols in supplementary materials, including raw data and instrument settings .
- Citations : Reference primary literature (e.g., patent US4698-11-7, safety data sheets) to avoid redundant methodologies .
Properties
IUPAC Name |
5-methoxy-11H-benzo[b][1]benzazepine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13NO/c1-17-15-10-11-6-2-4-8-13(11)16-14-9-5-3-7-12(14)15/h2-10,16H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKHZWXLOSIGIGZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=CC=CC=C2NC3=CC=CC=C31 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20196999 | |
Record name | 10-Methoxyiminostilbene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20196999 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4698-11-7 | |
Record name | 10-Methoxy-5H-dibenz[b,f]azepine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=4698-11-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 10-Methoxyiminostilbene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004698117 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 10-Methoxyiminostilbene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20196999 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 10-methoxy-5H-dibenz[b,f]azepine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.883 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 10-METHOXYIMINOSTILBENE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C935IN7U43 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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Retrosynthesis Analysis
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